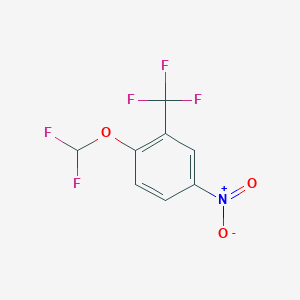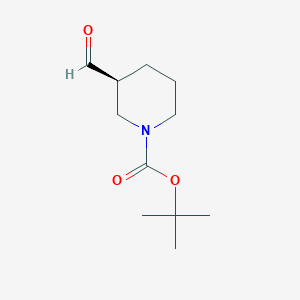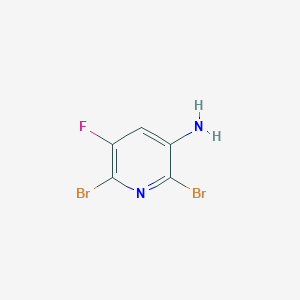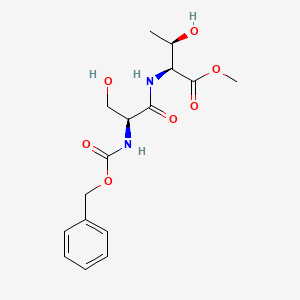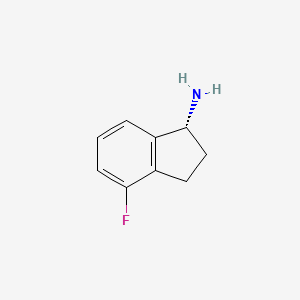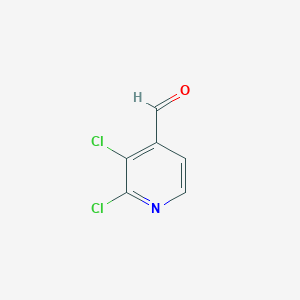![molecular formula C13H14FN3O B1390887 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010882-44-6](/img/structure/B1390887.png)
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki-Miyaura coupling, amination reactions, and others .Chemical Reactions Analysis
Similar compounds are known to undergo a variety of chemical reactions, including protodeboronation and other transformations involving the boronic ester moiety .Applications De Recherche Scientifique
Positron Emission Tomography (PET) Imaging Ligand
This compound has been utilized as a PET imaging ligand for the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of various neuropsychiatric disorders. The ability to image mGluR2 function in vivo is crucial for understanding its role in disease etiology. The compound, labeled with carbon-11, acts as a potent negative allosteric modulator and has demonstrated superior brain heterogeneity in PET imaging, particularly in regions like the striatum, thalamus, hippocampus, and cortex .
Neuropharmacological Research
The compound’s role as a negative allosteric modulator of mGluR2 makes it valuable in neuropharmacological research. It can help in the study of mGluR2’s involvement in cognitive functions and its potential as a pharmacological intervention point for conditions such as anxiety, depression, and schizophrenia .
Antiproliferative Activity Against Cancer Cell Lines
Related compounds in the same chemical family have shown antiproliferative activity against various cancer cell lines . While not directly stated for this specific compound, its structural similarity suggests potential utility in cancer research, particularly in identifying new therapeutic agents that can inhibit cancer cell growth.
Apoptosis Induction
Compounds structurally similar to 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been found to induce apoptosis in cancer cells . They can activate caspase 9, an initiator enzyme of the apoptotic cascade, and induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), suggesting a complex action that combines antiproliferative effects with the induction of cell death.
Fluorescence-Based pH Sensing
Investigations into the fluorescence properties of related compounds have revealed their potential as potent pH indicators . They enable both fluorescence intensity-based and ratiometric pH sensing, which could be applied in various biochemical and medical research contexts to monitor pH changes in real-time.
Mécanisme D'action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
This compound acts as a potent negative allosteric modulator (NAM) . It binds to the mGluR2 receptor and changes its conformation, thereby reducing the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway . By acting as a NAM, it reduces the excitatory signal transmission, which can help to restore balance in conditions where glutamate signaling is dysregulated .
Pharmacokinetics
It’s worth noting that the compound has been developed for use inpositron emission tomography (PET) imaging , which suggests it has suitable properties for systemic administration and distribution to the brain .
Result of Action
The action of this compound results in reduced activity of the mGluR2 receptor . This can have various effects at the cellular level, depending on the specific context and the role of mGluR2 in the particular cell type . In PET imaging studies, the compound has been shown to accumulate in mGluR2-rich regions of the brain, resulting in high-contrast images .
Action Environment
The environment can influence the action of this compound in various ways. For instance, the presence of other drugs or substances that also target mGluR2 could potentially influence its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-18-8-2-3-9(10(14)6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBWLLIWZYCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



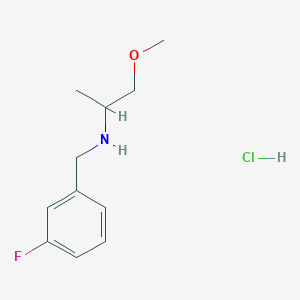
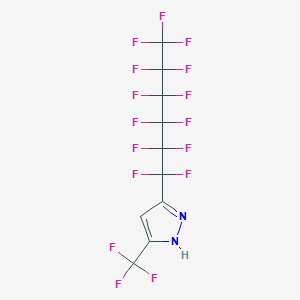


![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)
